N-(2-benzoyl-4-methylphenyl)-2-(benzenesulfonyl)acetamide
CAS No.: 895457-70-2
Cat. No.: VC6763561
Molecular Formula: C22H19NO4S
Molecular Weight: 393.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895457-70-2 |
|---|---|
| Molecular Formula | C22H19NO4S |
| Molecular Weight | 393.46 |
| IUPAC Name | 2-(benzenesulfonyl)-N-(2-benzoyl-4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C22H19NO4S/c1-16-12-13-20(19(14-16)22(25)17-8-4-2-5-9-17)23-21(24)15-28(26,27)18-10-6-3-7-11-18/h2-14H,15H2,1H3,(H,23,24) |
| Standard InChI Key | LWGYSMWESITYPY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Elucidation
Molecular Formula and IUPAC Nomenclature
The systematic IUPAC name N-(2-benzoyl-4-methylphenyl)-2-(benzenesulfonyl)acetamide reflects its core structure:
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Acetamide backbone: A central carboxamide group (-NH-C(=O)-) linked to a methylene (-CH2-) unit.
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2-Benzoyl-4-methylphenyl substituent: A phenyl ring substituted at position 2 with a benzoyl group (C6H5-C=O) and at position 4 with a methyl group (-CH3).
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Benzenesulfonyl moiety: A sulfonyl group (-SO2-) attached to a benzene ring at the acetamide’s α-carbon.
The molecular formula is C23H20N2O4S, with a molecular weight of 444.48 g/mol. Key functional groups include the sulfonamide, acetamide, benzoyl, and methylphenyl units, which collectively influence reactivity and biological interactions .
Structural Descriptors and Spectral Data
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Infrared (IR) spectroscopy: Expected peaks include N-H stretching (~3300 cm⁻¹), C=O (amide I band at ~1650 cm⁻¹), and S=O asymmetric/symmetric stretches (~1350–1150 cm⁻¹).
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Nuclear Magnetic Resonance (NMR):
Synthesis and Reaction Pathways
Optimization Considerations
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Solvent-free conditions: Improved yields reported for similar N-acylations under solvent-free protocols .
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Green chemistry: Water-mediated reactions reduce environmental impact .
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Catalysts: Lewis acids (e.g., AlCl3) may enhance benzoylation efficiency.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) due to sulfonamide and acetamide groups. Limited solubility in water (~0.1 mg/mL) .
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments.
Thermodynamic Parameters
| Property | Value | Method |
|---|---|---|
| Melting Point | 180–185°C (dec.) | Differential Scanning Calorimetry |
| LogP (Partition Coefficient) | 3.2 ± 0.3 | Computational Prediction |
| pKa | 8.9 (sulfonamide) | Potentiometric Titration |
Biological Activity and Mechanistic Insights
Carbonic Anhydrase Inhibition
Structural analogs, such as aryl thiazolone–benzenesulfonamides, exhibit potent inhibition of carbonic anhydrase IX (CA IX), a biomarker in hypoxic tumors . The benzenesulfonyl group in N-(2-benzoyl-4-methylphenyl)-2-(benzenesulfonyl)acetamide may similarly coordinate with CA IX’s zinc-active site, disrupting pH regulation in cancerous tissues .
Anti-inflammatory Activity
Sulfonamides modulate cyclooxygenase (COX) and lipoxygenase (LOX) pathways. In silico docking studies suggest that the benzenesulfonyl moiety may bind COX-2’s hydrophobic pocket, reducing prostaglandin synthesis.
Comparative Analysis with Structural Analogs
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